molecular formula C8H17NO B1317316 1-(2-Amino-ethyl)-cyclohexanol CAS No. 39884-50-9

1-(2-Amino-ethyl)-cyclohexanol

Cat. No. B1317316
CAS RN: 39884-50-9
M. Wt: 143.23 g/mol
InChI Key: HNRPKAVJEIUVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Amino-ethyl)-cyclohexanol” are not available, similar compounds such as “1-(2-Aminoethyl)piperazine” and “2-(2-Aminoethylamino)ethanol” are synthesized through reactions involving ethylene dichloride and ammonia , or esterification reactions in the hydroxyl group .

Scientific Research Applications

1. Treatment of Psychotic Disorders

  • Application Summary: A compound similar to “1-(2-Amino-ethyl)-cyclohexanol”, known as 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163), has been studied for its potential in treating psychotic disorders .
  • Methods of Application: The compound was synthesized and its agonistic activity for the Trace Amine-Associated Receptor 1 (TAAR1) was evaluated. The four most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .
  • Results: Out of the four compounds, only AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. This suggests that AP163 could be a potential treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

2. Antibacterial Activity of Copolymers

  • Application Summary: Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized and tested for their antibacterial activity .
  • Methods of Application: The copolymers were synthesized at high conversions by photoinitiation. The resulting Poly (HEMA-co-DEAEM) samples were characterized by FTIR, HNMR spectroscopies, and thermal properties were investigated by TGA/DTA analyses .
  • Results: The copolymers demonstrated good antibacterial activity against tested bacteria. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 showed the highest antibacterial activity with the lowest Minimum Inhibitory Concentration (MIC) value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

Future Directions

While specific future directions for “1-(2-Amino-ethyl)-cyclohexanol” are not available, research into similar compounds suggests potential applications in areas such as sustainable coating solutions .

properties

IUPAC Name

1-(2-aminoethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPKAVJEIUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308996
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)cyclohexanol

CAS RN

39884-50-9
Record name 1-(2-Aminoethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Matsubara, C Terata, H Sekine… - Journal of Polymer …, 2012 - Wiley Online Library
Ring‐opening polymerization of D,L‐lactide was stereoselectively achieved using newly designed aluminum alkoxide complexes as initiators. These half‐SALEN aluminum complexes …
Number of citations: 43 onlinelibrary.wiley.com

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